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Compound of Interest

Compound Name:
(S)-2-(Boc-amino)-N-methoxy-N,3-

dimethylbutanamide

CAS No.: 87694-52-8

Cat. No.: B3162270 Get Quote

Executive Summary
Boc-Val-N(OMe)Me is a critical intermediate in peptide synthesis and medicinal chemistry,

utilized primarily to generate ketones or aldehydes without over-addition of nucleophiles. Its

spectral signature is defined by a unique "dual-carbonyl" fingerprint in the mid-infrared region.

Primary Identifier: Resolution of the Urethane (Boc) Carbonyl (~1710 cm⁻¹) from the Weinreb

Amide Carbonyl (~1660 cm⁻¹).

Diagnostic Utility: The absence of the high-frequency ester band (~1740 cm⁻¹) and the broad

carboxylic acid O-H stretch confirms the successful formation of the Weinreb amide from its

methyl ester or free acid precursors.

Spectral Fingerprint: The Carbonyl Region
The most critical aspect of characterizing Boc-Val-N(OMe)Me is the differentiation of its two

distinct carbonyl environments. Unlike simple amides, this molecule possesses both a

carbamate (Boc) and a hydroxamate-like amide (Weinreb).
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Functional
Group

Vibration Mode
Frequency
(cm⁻¹)

Intensity Character

Boc Urethane
C=O[1][2]

Stretch
1705 – 1715 Strong

Sharp. Position

is sensitive to H-

bonding.

Weinreb Amide C=O Stretch 1655 – 1665 Strong

Distinctive Amide

I band. Lower

frequency than

esters due to

resonance.

Amide II N-H Bending 1500 – 1530 Medium

Characteristic of

the secondary

amine in the Boc

group.

N-H Stretching 3300 – 3450 Medium

Sharp if free

(solution); Broad

if H-bonded

(solid).

C-H (Alkyl) Stretching 2930 – 2980 Medium

Valine isopropyl

and N-Me/O-Me

groups.

C-O Stretching 1160 – 1250 Strong

Broad bands

from the Boc

ether and

Weinreb N-O

linkage.

The "Dual-Carbonyl" Signature
In a high-resolution FTIR spectrum (particularly in solution, e.g., CHCl₃), you will observe two

resolvable peaks in the carbonyl region.

The High-Frequency Peak (1710 cm⁻¹): Corresponds to the Boc group. The electron-

withdrawing nature of the alkoxy oxygen in the carbamate keeps this frequency high.
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The Low-Frequency Peak (1660 cm⁻¹): Corresponds to the Weinreb amide. Despite the

electron-withdrawing methoxy group on the nitrogen, the resonance donation from the

nitrogen atom dominates, lowering the double-bond character of the carbonyl compared to

an ester.

Technical Insight: In solid-state (ATR) measurements, these two bands may broaden and

partially merge into a complex envelope centered around 1680–1700 cm⁻¹. Solution-phase IR is

recommended for clear peak separation.

Comparative Performance: Weinreb Amide vs.
Alternatives
To validate the synthesis of Boc-Val-N(OMe)Me, one must compare its spectrum against its

common precursors (Ester and Acid) and the Standard Amide alternative.
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Feature
Boc-Val-

N(OMe)Me

(Product)

Boc-Val-OMe

(Precursor
Ester)

Boc-Val-OH

(Precursor
Acid)

Boc-Val-NHMe

(Standard
Amide)

Primary C=O
~1660 cm⁻¹

(Weinreb)

~1740 cm⁻¹

(Ester)

~1710 cm⁻¹

(Acid Dimer)

~1650 cm⁻¹

(Amide I)

Secondary C=O
~1710 cm⁻¹

(Boc)

~1710 cm⁻¹

(Boc)

~1690 cm⁻¹

(Boc/Acid

overlap)

~1690 cm⁻¹

(Boc)

O-H Region Absent Absent
2500–3300 cm⁻¹

(Very Broad)
Absent

Diagnostic Note

Look for

downward shift

of the main C=O

band.

High frequency

Ester C=O is

distinct.[2][3][4]

Broad O-H

"beard" is

unmistakable.[1]

[5]

Amide II band

(~1550) is very

strong.

Mechanistic Implications for Detection
Vs. Ester: The shift from ~1740 cm⁻¹ (Ester) to ~1660 cm⁻¹ (Weinreb) is a massive ~80 cm⁻¹

red shift. This provides an unambiguous "stop/go" signal for reaction completion.

Vs. Acid: The disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) is

the primary indicator of successful coupling.

Visualization of Spectral Logic
The following diagram illustrates the structural origins of the IR bands and the logical flow for

identifying the product.
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Validation Logic

Boc-Val-N(OMe)Me

Boc Group
(Carbamate)

Weinreb Amide
(N-OMe, N-Me)

Valine Side Chain
(Isopropyl)

C=O Stretch
~1710 cm⁻¹

Urethane Carbonyl

N-H Stretch
~3400 cm⁻¹

Secondary Amine

C=O Stretch
~1660 cm⁻¹

Amide I

C-H Stretch
2960 cm⁻¹

Alkyl C-H

Is 1740 cm⁻¹ absent?
(No Ester)

Is 2500-3300 broad absent?
(No Acid)

Click to download full resolution via product page

Caption: Structural decomposition of Boc-Val-N(OMe)Me linking functional groups to specific IR

frequency bands.

Experimental Protocol: High-Fidelity Acquisition
To obtain a spectrum capable of resolving the split carbonyls, follow this specific protocol.

Method A: Solution Phase (Recommended for
Resolution)

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃). These

solvents disrupt intermolecular hydrogen bonding that causes peak broadening in the solid

state.

Concentration: Prepare a 10–20 mM solution. Too concentrated, and H-bonding re-emerges;

too dilute, and the signal-to-noise ratio drops.

Cell: Use a CaF₂ or KBr liquid cell with a 0.1 mm path length.
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Background: Subtracted pure solvent spectrum is critical to remove the solvent cut-off

regions.

Method B: ATR (Attenuated Total Reflectance)
Sample Prep: Ensure the sample is fully dried. Residual solvents (EtOAc, Hexanes) have

carbonyls or C-H stretches that interfere.

Application: Apply the viscous oil/solid directly to the Diamond or ZnSe crystal.

Pressure: Apply maximum pressure to ensure good contact, as the evanescent wave

penetration is shallow.

Note: Expect the carbonyls to appear as a single broad band with a shoulder or a split peak

at ~1690 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. uanlch.vscht.cz [uanlch.vscht.cz]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/9882138
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(01)91316-4
https://www.benchchem.com/product/b3162270?utm_src=pdf-custom-synthesis
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3162270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. chem.pg.edu.pl [chem.pg.edu.pl]

3. N-Methoxy-N-methylacetamide(78191-00-1) IR Spectrum [m.chemicalbook.com]

4. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. masterorganicchemistry.com [masterorganicchemistry.com]
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Val-N(OMe)Me]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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